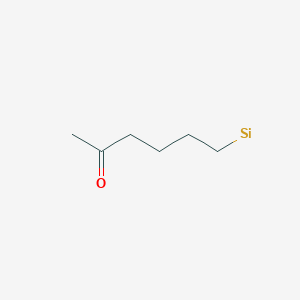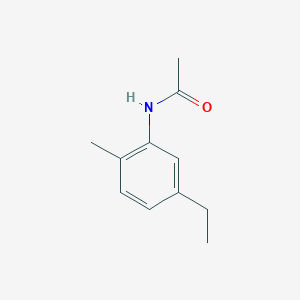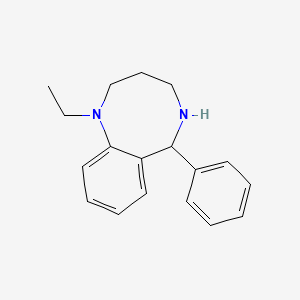
1-Ethyl-6-phenyl-1,2,3,4,5,6-hexahydro-1,5-benzodiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-phenyl-1,2,3,4,5,6-hexahydro-1,5-benzodiazocine is a heterocyclic compound that belongs to the benzodiazocine family This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-phenyl-1,2,3,4,5,6-hexahydro-1,5-benzodiazocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization using a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or toluene.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-phenyl-1,2,3,4,5,6-hexahydro-1,5-benzodiazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or nitrogen atoms, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-phenyl-1,2,3,4,5,6-hexahydro-1,5-benzodiazocine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Another heterocyclic compound with similar structural features.
1,4-Benzodiazepine: Known for its therapeutic applications, particularly in the treatment of anxiety and insomnia.
1,2,3,4-Tetrahydroisoquinoline: Studied for its potential neuroprotective and anticancer properties.
Uniqueness: 1-Ethyl-6-phenyl-1,2,3,4,5,6-hexahydro-1,5-benzodiazocine stands out due to its unique ring structure and the presence of both nitrogen and aromatic moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
62391-29-1 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-ethyl-6-phenyl-3,4,5,6-tetrahydro-2H-1,5-benzodiazocine |
InChI |
InChI=1S/C18H22N2/c1-2-20-14-8-13-19-18(15-9-4-3-5-10-15)16-11-6-7-12-17(16)20/h3-7,9-12,18-19H,2,8,13-14H2,1H3 |
InChI Key |
WNPZWUYGOJWXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCNC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


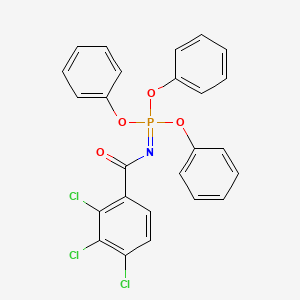
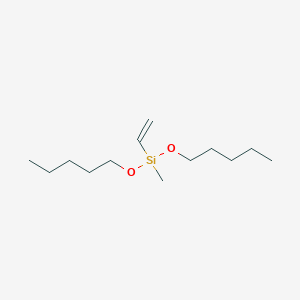
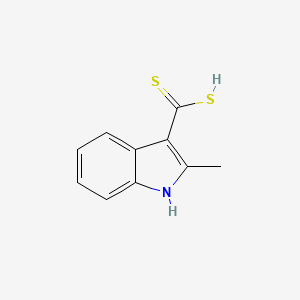
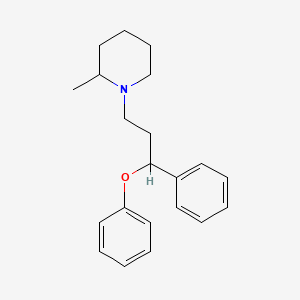
![2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide](/img/structure/B14519772.png)
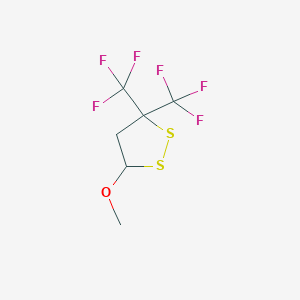
![1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine](/img/structure/B14519794.png)
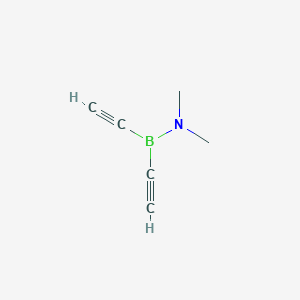
![2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane](/img/structure/B14519827.png)
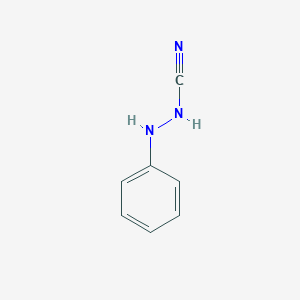
![N-{[(E)-Methyldiazenyl]methyl}butan-1-amine](/img/structure/B14519831.png)
![7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14519837.png)
